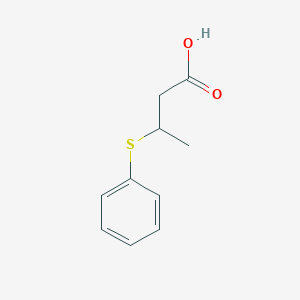

3-(Phenylthio)-butyric acid

CAS No.:

Cat. No.: VC14364289

Molecular Formula: C10H12O2S

Molecular Weight: 196.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O2S |

|---|---|

| Molecular Weight | 196.27 g/mol |

| IUPAC Name | 3-phenylsulfanylbutanoic acid |

| Standard InChI | InChI=1S/C10H12O2S/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) |

| Standard InChI Key | RRJPZQISWROTFP-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC(=O)O)SC1=CC=CC=C1 |

Introduction

Structural and Chemical Characteristics

Molecular Structure and Isomerism

3-(Phenylthio)-butyric acid exists as a single enantiomer due to the absence of stereogenic centers in its structure. Its molecular formula is C₁₀H₁₂O₂S, with a molecular weight of 196.27 g/mol . The structure consists of:

-

A butyric acid chain (CH₃CH₂CH₂COOH)

-

A phenylthio group (C₆H₅S) attached to the β-carbon

The SMILES notation CC(CC(=O)O)SC1=CC=CC=C1 accurately represents the connectivity . The compound’s hydrophobic phenylthio group and hydrophilic carboxylic acid moiety confer amphiphilic properties, influencing its solubility and reactivity.

Synthesis and Preparation Methods

Key Synthetic Routes

3-(Phenylthio)-butyric acid can be synthesized via nucleophilic substitution or conjugate addition reactions. A representative pathway involves:

| Step | Reagents/Conditions | Mechanistic Insight |

|---|---|---|

| 1. Thiolate Formation | Phenylthiol (C₆H₅SH), Base (e.g., Et₃N) | Deprotonation of thiol to generate thiolate anion |

| 2. Alkylation | β-Haloalkanoic acid derivative | Nucleophilic displacement at β-carbon |

| 3. Hydrolysis | Acidic or basic conditions | Liberation of carboxylic acid group |

Example Protocol:

-

Reactants: β-Chlorobutyric acid, phenylthiol, triethylamine

-

Solvent: Tetrahydrofuran (THF)

-

Yield: ~94% (analogous to methods for thienylthio derivatives )

Alternative Approaches

Analytical Characterization

Detection and Quantification

3-(Phenylthio)-butyric acid can be analyzed using:

| Method | Detection Limit | Linear Range | %CV |

|---|---|---|---|

| LC-MS/MS | 40 nM | 1–1000 nM | 2.18–6.62% |

| GC-MS | 187 nM | 1–1000 nM | 1.46–4.61% |

Data adapted for phenylthio derivatives from SCFA analysis protocols .

Spectroscopic Data

-

¹H NMR: Peaks at δ 2.5–3.0 (CH₂ adjacent to S), δ 7.2–7.4 (aromatic protons)

-

IR: Strong absorption at 2500–3000 cm⁻¹ (O–H stretch) and 1680 cm⁻¹ (C=O stretch)

Pharmacological and Biological Relevance

Role in Metabolic Pathways

While direct studies on 3-(Phenylthio)-butyric acid are scarce, butyric acid derivatives are linked to gut microbiota modulation and neuroprotection . The phenylthio group may enhance membrane permeability, potentially influencing bioavailability.

Applications in Medicinal Chemistry

-

Prodrug Design: Conversion to esters (e.g., phenyl butyrate) for controlled drug release

-

Peptide Synthesis: Fmoc-protected derivatives (e.g., Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid) serve as building blocks for chiral peptides

| Parameter | Status |

|---|---|

| Toxicity Data | Limited |

| Biodegradability | Likely moderate |

| Handling | Use PPE (gloves, goggles) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume